(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, an acetyl group, a phenylethene moiety, and a sulfonamide group. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide typically involves a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Phenylethene Introduction: The phenylethene moiety is introduced through a Heck reaction, where a palladium catalyst is used to couple a phenyl halide with an ethene derivative.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of enzyme activity or receptor binding.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit the activity of soluble epoxide hydrolase, leading to increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory and cardioprotective properties .
Comparison with Similar Compounds
Similar Compounds
N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide: Lacks the (E)-configuration, which may affect its biological activity.
N-(1-acetylpiperidin-4-yl)-2-phenylethanesulfonamide: Contains an ethane instead of an ethene moiety, potentially altering its reactivity and interactions.
N-(1-acetylpiperidin-4-yl)-2-phenylpropanesulfonamide: Features a propane moiety, which could influence its pharmacokinetic properties.
Uniqueness
(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide is unique due to its specific (E)-configuration, which can significantly impact its binding affinity and selectivity for molecular targets. This configuration may enhance its potential as a therapeutic agent by improving its efficacy and reducing off-target effects.
Properties
IUPAC Name |
(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-13(18)17-10-7-15(8-11-17)16-21(19,20)12-9-14-5-3-2-4-6-14/h2-6,9,12,15-16H,7-8,10-11H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAURBGUYDKSTJP-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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